(3,3,3-Trifluoropropyl)hydrazine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Pyrazoles and Triazoles
(Muzalevskiy et al., 2017) explored the synthesis of trifluoromethylated pyrazoles using trifluoroacetylated acetylenes and aryl (alkyl) hydrazines. This study demonstrates that the solvent nature dramatically influences the regioselectivity of the reaction, with highly polar protic solvents favoring the formation of 3-trifluoromethylpyrazoles.
Antitumor Properties
(Wardakhan & Samir, 2012) investigated hydrazide-hydrazone derivatives, which are synthesized using compounds related to hydrazine dihydrochloride, for their potential antitumor activities against various cancer cell lines.
Molecular Docking and Dynamics Simulation Studies
(Mary et al., 2021) conducted a theoretical study on the vibration and interaction of three pharmaceutically active hydrazine derivatives. They observed trends in chemical reactivity and stability, and conducted molecular docking studies to predict biological activities, revealing potential antitumor activity of these derivatives.
Chemical Reaction Studies
(Sushev et al., 2008) demonstrated the reaction of hydrazine dihydrochloride with other chemicals, leading to the formation of various products, highlighting the chemical versatility and potential for creating diverse compounds.
Spectrophotometric Determination
(George et al., 2008) focused on the spectrophotometric determination of hydrazine by forming specific derivatives, showcasing an application in analytical chemistry.
Synthesis of Radiolabeled Compounds
(Josse et al., 2001) synthesized [18F]-labeled compounds using a trifluoropropylamine derivative, indicating applications in radiolabeling and potentially in medical imaging techniques.
Antimicrobial Activity
(Chaudhari et al., 2007) synthesized derivatives by reacting aryl hydrazine with other compounds and screened them for microbial activity against various bacteria.
Hydrazine Detection
(Virji et al., 2005) reported a sensor for hydrazine detection using polyaniline films processed from hexafluoroisopropanol, demonstrating an application in chemical sensing technology.
Properties
IUPAC Name |
3,3,3-trifluoropropylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLBAMZRLASKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446322-01-5 | |
Record name | (3,3,3-trifluoropropyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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